REACTION_CXSMILES
|
Br[CH2:2]Br.[CH3:4][C:5]1[CH:11]=[CH:10][CH:9]=[C:7]([OH:8])[C:6]=1[OH:12]>CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-].O>[CH3:4][C:5]1[C:6]2[O:12][CH2:2][O:8][C:7]=2[CH:9]=[CH:10][CH:11]=1 |f:2.3|
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Name
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|
Quantity
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8.89 g
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Type
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reactant
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Smiles
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CC1=C(C(O)=CC=C1)O
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Name
|
|
Quantity
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7 mL
|
Type
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reactant
|
Smiles
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BrCBr
|
Name
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|
Quantity
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11.6 g
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Type
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catalyst
|
Smiles
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CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]
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Name
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|
Quantity
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50 mL
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Type
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solvent
|
Smiles
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O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture refluxed for an additional 1 hour
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Duration
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1 h
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Type
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DISTILLATION
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Details
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Distillation of the product from the reaction mixture
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Name
|
|
Type
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product
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Smiles
|
CC1=CC=CC=2OCOC21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |